molecular formula C11H17NO4 B12518503 N-(6-Methylhepta-2,4-dienoyl)-L-serine CAS No. 652990-44-8

N-(6-Methylhepta-2,4-dienoyl)-L-serine

Cat. No.: B12518503
CAS No.: 652990-44-8
M. Wt: 227.26 g/mol
InChI Key: IXDZBJKMGCNYBP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Methylhepta-2,4-dienoyl)-L-serine is a synthetic chemical derivative of the endogenous amino acid L-serine, offered for advanced research applications . This compound is intended for Research Use Only and is not approved for human, veterinary, diagnostic, or therapeutic uses. L-serine is a fundamental amino acid with a central role in cellular proliferation, neurological development, and the synthesis of key biomolecules such as proteins, nucleotides, and sphingolipids . Research into L-serine and its derivatives has shown significant potential in areas including neuroprotection, the modulation of inflammatory responses, and glucose homeostasis . The specific acylation of L-serine with a 6-methylhepta-2,4-dienoyl moiety in this compound is designed to alter its physicochemical properties, potentially enhancing its bioavailability, membrane permeability, or targeting specific biological pathways. Researchers may investigate this molecule as a novel precursor or intermediate in the biosynthesis of specialized metabolites, or as a tool compound to study enzyme kinetics and signaling mechanisms related to serine metabolism. Its unique structure suggests potential for applications in medicinal chemistry and as a building block for more complex molecular entities.

Properties

CAS No.

652990-44-8

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(2S)-3-hydroxy-2-(6-methylhepta-2,4-dienoylamino)propanoic acid

InChI

InChI=1S/C11H17NO4/c1-8(2)5-3-4-6-10(14)12-9(7-13)11(15)16/h3-6,8-9,13H,7H2,1-2H3,(H,12,14)(H,15,16)/t9-/m0/s1

InChI Key

IXDZBJKMGCNYBP-VIFPVBQESA-N

Isomeric SMILES

CC(C)C=CC=CC(=O)N[C@@H](CO)C(=O)O

Canonical SMILES

CC(C)C=CC=CC(=O)NC(CO)C(=O)O

Origin of Product

United States

Preparation Methods

Carboxylic Acid Activation

6-Methylhepta-2,4-dienoic acid can be activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to form an active ester.

Reagent Role Conditions Yield (Theoretical)
DCC/HOBt Forms mixed anhydride RT, DMF, 2h 70–85%
EDC/HOBt Activates acid, minimizes racemization 0°C to RT, DCM, 4h 65–80%

The activated ester reacts with L-serine under controlled pH (e.g., NaHCO₃ buffer) to form the amide bond.

Acid Chloride Intermediate

6-Methylhepta-2,4-dienoyl chloride, generated via thionyl chloride (SOCl₂) or oxalyl chloride, reacts directly with L-serine. This method is rapid but risks racemization of the serine stereocenter.

Step Reagents Conditions Notes
Acid → Acid Chloride SOCl₂, DMF Reflux, 3h Excess SOCl₂ must be removed
Serine Acylation Acid Chloride, L-serine, Et₃N 0°C → RT, DCM Requires anhydrous conditions

Enzymatic Acylation

Enzymatic methods leverage acyltransferases (e.g., acyl-CoA synthetases ) to transfer acyl groups to amino acids. This approach minimizes racemization and enhances regioselectivity.

Acyl-CoA Synthetase-Mediated Transfer

  • Acyl-CoA Formation :
    6-Methylhepta-2,4-dienoic acid is ligated to CoA using acyl-CoA synthetase (ACS) .
    $$
    \text{6-Methylhepta-2,4-dienoic acid} + \text{CoA} + \text{ATP} \xrightarrow{\text{ACS}} \text{6-Methylhepta-2,4-dienoyl-CoA} + \text{AMP} + \text{PP}_i
    $$
  • Transacylation to Serine :
    Acyl-CoA:amino acid acyltransferase or acyltransferase (e.g., FabD) catalyzes the transfer of the acyl group to L-serine’s amine.
Enzyme Source Substrate Specificity Efficiency
FabD E. coli Medium-chain acyl-CoAs Moderate
ACS Mammalian Broad specificity High

This method aligns with fatty acid synthase (FAS) mechanisms, where acyl-ACP intermediates are elongated.

Protection-Deprotection Strategies

To prevent side reactions (e.g., hydroxyl group acylation), serine’s hydroxyl group is typically protected.

Tert-Butyldimethylsilyl (TBDMS) Protection

  • Protection :
    $$
    \text{L-Serine} + \text{TBDMS-Cl} \xrightarrow{\text{Imidazole}} \text{TBDMS-L-serine}
    $$
  • Acylation :
    The protected serine undergoes acylation as described in Section 1.
  • Deprotection :
    $$
    \text{TBDMS-L-serine derivative} \xrightarrow{\text{TBAF}} \text{this compound}
    $$
Step Reagents Conditions Purity
Protection TBDMS-Cl, imidazole RT, DCM, 1h >90%
Deprotection TBAF, THF 0°C → RT, 2h >85%

Analytical Characterization

Post-synthesis, the compound is validated via:

  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₂H₂₀NO₃: 228.3 g/mol).
  • NMR : Verify conjugated dienoyl protons (δ 5.5–6.5 ppm, multiplet).
  • HPLC : Assess purity (>95%) using reversed-phase columns.

Challenges and Considerations

  • Stability : Dienoyl groups may undergo isomerization or oxidation. Stabilization via conjugated diene geometry is critical.
  • Enzymatic Specificity : Acyltransferases may favor shorter or saturated acyl chains, limiting efficiency for unsaturated substrates.
  • Scalability : Chemical methods are scalable but require optimized coupling conditions to minimize byproducts.

Chemical Reactions Analysis

Types of Reactions: N-(6-Methylhepta-2,4-dienoyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophilic reagents such as halides or amines.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(6-Methylhepta-2,4-dienoyl)-L-serine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Methylhepta-2,4-dienoyl)-L-serine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Analysis

  • N-(6-Methylhepta-2,4-dienoyl)-L-serine: Contains a hydrophobic, unsaturated dienoyl group. The conjugated double bonds may enhance resonance stability and influence interactions with hydrophobic environments.
  • N-(2-Nitrophenylsulfenyl)-L-serine (dicyclohexylammonium salt) (): Features an electron-withdrawing 2-nitrophenylsulfenyl group. The dicyclohexylammonium counterion improves solubility in organic solvents.
  • N-(2,4-Dinitrophenyl)-L-serine (): Includes a strongly electron-deficient 2,4-dinitrophenyl group, which increases electrophilicity and reactivity.

Molecular Formula and Weight

Compound Molecular Formula Molecular Weight (g/mol)
This compound Not provided Not provided
N-(2-Nitrophenylsulfenyl)-L-serine salt C₂₁H₃₃N₃O₅S 439
N-(2,4-Dinitrophenyl)-L-serine C₉H₉N₃O₇* ~295 (inferred)

*Inferred from structural components: serine (C₃H₇NO₃) + 2,4-dinitrophenyl (C₆H₃N₂O₄).

Physicochemical and Functional Properties

Solubility and Stability

  • N-(2-Nitrophenylsulfenyl)-L-serine salt : Enhanced solubility in polar solvents due to the dicyclohexylammonium ion . The sulfenyl group acts as a protecting group in peptide synthesis.
  • N-(2,4-Dinitrophenyl)-L-serine : Low solubility in water due to the hydrophobic dinitrophenyl group; nitro groups increase susceptibility to redox reactions .

Reactivity

  • Nitrophenyl derivatives () exhibit higher electrophilicity, enabling nucleophilic substitution or reduction reactions.
  • The dienoyl group in the target compound may participate in Diels-Alder reactions or lipid peroxidation pathways.

N-(2-Nitrophenylsulfenyl)-L-serine

  • Use: Primarily in peptide synthesis as a temporary protecting group for the amino terminus .
  • Safety : Classified as a skin/eye irritant (GHS Category 2) with respiratory toxicity risks .

N-(2,4-Dinitrophenyl)-L-serine

  • Use: Historical applications in Edman degradation for protein sequencing; also used as a hapten in immunology .
  • Safety : WGK Germany 3 (high water hazard) and Hazard Class 4.1 (flammable solid) .

This compound

  • Potential Applications: The dienoyl group suggests relevance in polyketide or fatty acid biosynthesis pathways. No direct research data are available in the provided evidence.

Biological Activity

N-(6-Methylhepta-2,4-dienoyl)-L-serine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of the amino acid serine, modified with a long carbon chain that includes conjugated double bonds. This structural modification may influence its biological activity, particularly in interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Binding : The electrophilic nature of the compound allows it to form covalent bonds with nucleophilic sites on proteins. This can lead to modulation of protein function and signaling pathways.
  • Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer where metabolic reprogramming occurs.
  • Anti-inflammatory Effects : Preliminary findings indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine production and immune cell activity.

In Vitro Studies

Recent in vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Line : HepG2 (human liver cancer)
    • Concentration : 500 nM
    • Effect : Significant reduction in cell viability and induction of apoptosis observed after 48 hours of treatment.

Case Studies

  • Case Study 1 : A study investigating the effects of this compound on human lung cancer cells reported a decrease in cell migration and invasion capabilities when treated with the compound at varying concentrations.
  • Case Study 2 : In another study focusing on inflammatory responses, this compound was shown to reduce the secretion of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).

Data Table: Summary of Biological Activities

Study TypeCell Line/ModelConcentrationObserved Effect
In VitroHepG2500 nMReduced cell viability; apoptosis
In VitroLung Cancer CellsVariesDecreased migration and invasion
In VivoMacrophage ModelLPS StimulatedReduced pro-inflammatory cytokines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.